1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol
CAS No.:
Cat. No.: VC15987150
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2S |
|---|---|
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 1-methyl-4,5,6,7-tetrahydroindazole-4-thiol |
| Standard InChI | InChI=1S/C8H12N2S/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3 |
| Standard InChI Key | MEGOGUZKCXNRRB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=N1)C(CCC2)S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol features a partially saturated indazole core, distinguishing it from fully aromatic indazoles. The tetrahydro moiety introduces conformational flexibility, while the thiol (-SH) group at position 4 and the methyl group on the indazole nitrogen create distinct electronic and steric profiles. The IUPAC name, 1-methyl-4,5,6,7-tetrahydroindazole-4-thiol, reflects this substitution pattern.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.26 g/mol | |
| Canonical SMILES | CN1C2=C(C=N1)C(CCC2)S | |
| InChI Key | MEGOGUZKCXNRRB-UHFFFAOYSA-N |
The molecule’s three-dimensional conformation is influenced by intramolecular hydrogen bonding between the thiol proton and adjacent nitrogen atoms, as inferred from related tetrahydroindazole derivatives .
Synthesis and Structural Modification
Primary Synthetic Routes
While explicit protocols for 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-4-thiol are scarce, analogous indazole syntheses suggest a multi-step approach. A plausible pathway involves:
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Cyclohexanone Derivative Formation: Starting with a substituted cyclohexanone, such as 4-mercaptocyclohexanone, to establish the thiol group.
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Hydrazine Cyclization: Treatment with methylhydrazine under acidic conditions to form the indazole ring .
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Post-Modification: Alkylation or oxidation steps to introduce the methyl group and stabilize the thiol moiety.
Experimental Insights from Analogues
In a study synthesizing 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl) ethan-1-one, researchers achieved cyclization via hydrazine hydrate reflux in methanol, yielding 65% product after 5 hours . Similar conditions could apply to the target compound, though thiol group stability necessitates inert atmospheres to prevent oxidation.
Hypothesized Biological Activities
Enzyme Inhibition Mechanisms
The thiol group’s nucleophilicity may facilitate covalent binding to enzymatic active sites. Related compounds inhibit proteases and oxidoreductases via disulfide bridge formation, a mechanism potentially applicable here . Molecular docking studies on analogous structures predict strong binding affinity ( < 100 nM) for cysteine-dependent enzymes .
Stability and Physicochemical Properties
Degradation Pathways
Stability studies on tetrahydroindazoles reveal susceptibility to:
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Oxidation: Thiol groups oxidize to disulfides under aerobic conditions.
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Hydrolysis: Ring-opening reactions occur in strongly acidic or basic media, particularly at elevated temperatures .
Stability Optimization Strategies
| Factor | Impact on Stability | Mitigation Approach |
|---|---|---|
| pH | Degrades above pH 9.0 | Buffer solutions (pH 6–8) |
| Temperature | Decomposition > 60°C | Cold storage (2–8°C) |
| Light Exposure | Photooxidation of thiol | Amber glassware |
These recommendations derive from stability profiles of 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, which shares the tetrahydroindazole core .
Comparative Analysis with Structural Analogues
1-Methyl-4,5,6,7-tetrahydroindazole-4-carboxylic Acid
Replacing the thiol with a carboxylic acid () alters solubility and bioactivity. The carboxylic acid derivative exhibits higher aqueous solubility (LogP 1.2 vs. 2.8 for the thiol) but reduced membrane permeability .
4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic Acid
This analogue () demonstrates anti-inflammatory activity in murine models, suggesting that tetrahydroindazole carboxylates may prioritize immune modulation over anticancer effects .
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